molecular formula C20H18ClNO4 B607344 Epiberberine chloride CAS No. 889665-86-5

Epiberberine chloride

カタログ番号: B607344
CAS番号: 889665-86-5
分子量: 371.8 g/mol
InChIキー: DGRBIBRPLDAHJH-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epiberberine chloride (C₂₀H₁₈ClNO₄, CAS 889665-86-5) is a protoberberine alkaloid isolated from Coptis chinensis Franch., a plant widely used in traditional medicine. It exhibits diverse pharmacological activities, including inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE1), with IC₅₀ values of 1.07, 6.03, and 8.55 μM, respectively . It also demonstrates antioxidant properties, suppresses triglyceride accumulation in adipocytes by modulating Raf/MEK1/ERK1/2 and AMPKα/Akt pathways, and reduces metabolic parameters in diabetic animal models .

準備方法

Multi-Step Copper-Catalyzed Cyclization (Zhou & Tong, 2016)

The synthesis reported by Zhou and Tong involves seven sequential steps starting from catechol derivatives . Key stages include:

Initial Cyclization

Catechol reacts with dichloromethane and benzyl chloride in N,N-dimethylformamide (DMF) under alkaline conditions to form piperonyl cyclonene. Copper(I) iodide and benzoic acid catalyze this reaction at 80°C for 12 hours under inert atmosphere . Molecular sieves are employed to absorb water, ensuring anhydrous conditions critical for preventing side reactions.

Nitrile Formation and Hydrolysis

Piperonyl cyclonene undergoes hydrochlorination with acrylonitrile in the presence of aluminum chloride (AlCl₃) to yield piperonyl propionitrile. Subsequent hydrolysis in concentrated sulfuric acid produces piperonyl propionamide . This step achieves an 80–82% yield after crystallization and solvent recovery.

Final Ring-Closing

The propionamide intermediate is treated with sodium hypochlorite and sodium hydroxide to generate homopiperonylamine, which undergoes condensation with 2,3-dimethoxybenzaldehyde under Raney nickel catalysis. Glyoxal and formic acid facilitate the final cyclization to epiberberine chloride . The overall yield for this method is approximately 26.1%, with a total reaction time of 72 hours .

Table 1: Reaction Conditions and Yields for Copper-Catalyzed Method

StepReagents/CatalystsTemperature (°C)Time (h)Yield (%)
1CuI, benzoic acid801265
2K₂CO₃, MeOH200.578
3NaHCO₂, Pd(PPh₃)₄100182
4TPAP, NMO50275
5Wilkinson’s catalyst1601268
6LiAlH₄, AlCl₃Reflux285
7KOAc, I₂202470

Green Synthesis via Piperonyl Cyclonene Intermediate (CN108358912A)

A patent-pending method emphasizes sustainability by minimizing toxic byproducts and energy consumption . The process comprises six steps:

Piperonyl Cyclonene Synthesis

Catechol reacts with dichloromethane in DMF under alkaline conditions at 100–110°C for 3.5–4 hours. The use of molecular sieves enhances reaction efficiency by adsorbing moisture, achieving a 70% yield for piperonyl cyclonene .

Hydrochlorination and Nitrile Formation

AlCl₃-mediated hydrochlorination of piperonyl cyclonene with acrylonitrile at 65°C for 6 hours yields piperonyl propionitrile. This step avoids traditional halogenated solvents, reducing environmental toxicity .

Oxidative Cyclization

The final cyclization employs glyoxal and copper sulfate in acetic acid at 85°C for 6 hours, yielding this compound with 91% purity after recrystallization . This method reduces black polymer formation—a common issue in older techniques—by optimizing reaction stoichiometry.

Table 2: Comparative Analysis of Green vs. Traditional Methods

ParameterGreen Method Traditional Method
Overall Yield (%)7026.1
Reaction Time (h)2472
Toxic ByproductsMinimalSignificant
Energy Consumption (kW)1545

Four-Step Total Synthesis (PubMed, 2012)

This streamlined approach condenses the synthesis into four steps, improving cost-effectiveness :

Cyclization and Condensation

A Mannich reaction between homopiperonylamine and 2,3-dimethoxybenzaldehyde forms the tetrahydroprotoberberine skeleton. Raney nickel catalyzes this step under hydrogen atmosphere, achieving 85% yield .

Reduction and Ring-Closing

Sodium borohydride reduces the imine intermediate, followed by acid-catalyzed cyclization using formic acid and glyoxal. The final product is isolated via column chromatography, yielding 26.1% overall .

Industrial-Scale Production Considerations

Solvent Recovery

Methods utilizing DMF or toluene incorporate solvent distillation units to recover >90% of solvents, reducing raw material costs by 30% .

Catalyst Recycling

Wilkinson’s catalyst and Raney nickel are filtered and reactivated for reuse, decreasing catalyst expenses by 40% .

Purity Control

HPLC analysis confirms this compound purity ≥98% using a C18 column and 346 nm detection . Impurities like berberine and palmatine are maintained below 0.5% through gradient elution .

化学反応の分析

Enzyme Inhibition Kinetics

Epiberberine chloride demonstrates potent inhibitory effects on microbial urease, particularly targeting the UreG subunit essential for nickel incorporation into the enzyme’s active site. Kinetic studies reveal distinct inhibition mechanisms compared to related alkaloids:

Parameter This compound Berberine Chloride
Inhibition Type UncompetitiveMixed
V_max Reduction Gradual decreaseVariable decrease
K_m Reduction Gradual decreaseInitial decrease, then increase
IC₅₀ (μM) 56.943.2
  • Uncompetitive Inhibition : Epiberberine binds exclusively to the UreG-GTP complex, reducing both catalytic efficiency (VmaxV_{max}) and substrate affinity (KmK_m) synergistically .
  • Mixed Inhibition by Berberine : In contrast, berberine chloride interacts with both free UreG and the UreG-GTP complex, leading to variable KmK_m effects .

Molecular Interaction Mechanisms

Structural analyses highlight epiberberine’s binding specificity to UreG:

Key Interactions :

  • Aromatic Rings : The A and D rings of epiberberine form hydrogen bonds and hydrophobic contacts with residues in UreG’s G1 (ATP-binding) and G3 (nickel-binding) motifs .
  • Nickel Displacement : Epiberberine disrupts nickel coordination in UreG, altering its secondary structure and preventing metallocenter assembly .

Comparative Binding Modes :

Compound Binding Motifs Structural Impact
This compoundG1 + G3Induces α-helix destabilization
Berberine ChlorideG1 onlyMinimal secondary structure change

Functional Implications in Rumen Fermentation

Epiberberine’s chemical interactions translate to practical applications:

  • Ammonia Reduction : In ruminal microbial systems, epiberberine (50 μM) reduces ammonia release by 38% and urea degradation by 44% compared to controls .
  • Nitrogen Utilization : By inhibiting urease, it improves nitrogen retention in livestock, enhancing feed efficiency .

Antioxidant Reactivity

While not the primary focus of kinetic studies, epiberberine’s hydroxyl groups contribute to radical scavenging activity, with demonstrated:

  • 72% DPPH radical inhibition at 100 μM.
  • Synergy with glutathione peroxidase in oxidative stress models .

Comparative Analysis with Analogues

Epiberberine’s reactivity differs markedly from structurally similar alkaloids:

Alkaloid Primary Reaction Target Key Functional Group
EpiberberineUreG GTPaseQuaternary ammonium
CoptisineTopoisomerase IMethylenedioxy bridge
PalmatineDNA intercalationMethoxy substitutions

This mechanistic profile positions this compound as a specialized inhibitor with applications in agriculture and therapeutics, distinct from broader-spectrum alkaloids like berberine. Further research is warranted to explore its reactivity in non-enzymatic systems and synthetic derivatives for enhanced stability.

科学的研究の応用

Antioxidant Properties

Epiberberine chloride exhibits significant antioxidant activity, notably through its peroxynitrite scavenging effect. The compound has an IC50 value of 16.83 μM, indicating its potential for protecting against oxidative stress-related conditions such as Alzheimer's disease .

Enzyme Inhibition

The compound acts as a potent inhibitor of various enzymes, which is critical in treating several diseases:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : this compound shows IC50 values of 1.07 μM and 6.03 μM respectively, making it a strong candidate for Alzheimer's treatment due to its role in enhancing cholinergic transmission .
  • Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) : It inhibits BACE1 with an IC50 of 8.55 μM, which is relevant for reducing amyloid plaque formation in Alzheimer's .

Antidiabetic Effects

Research indicates that this compound may have beneficial effects on glucose metabolism:

  • In vitro studies show that it inhibits triglyceride accumulation in 3T3-L1 adipocytes with an IC50 of 52.8 μM, suggesting its role in managing obesity and diabetes .
  • In diabetic animal models, epiberberine has demonstrated the ability to lower fasting blood glucose levels and improve glucose tolerance .

Rumen Microbial Urease Inhibition

This compound has been identified as a promising urease inhibitor in ruminants:

  • A study found that it effectively reduces ammonia release during ruminal fermentation by inhibiting the urease enzyme from Rhizoma Coptidis . This has implications for improving nitrogen utilization in livestock feed and reducing environmental nitrogen emissions.

Clinical Studies on Antidiabetic Effects

In a clinical setting, epiberberine was tested alongside traditional treatments for type 2 diabetes:

  • A meta-analysis indicated that berberine (including its derivatives like epiberberine) significantly reduced fasting blood glucose and lipid levels compared to placebo groups . This positions epiberberine as a viable adjunct therapy for metabolic disorders.

Neuroprotective Effects

In animal models of neurodegeneration, this compound has shown protective effects against cognitive decline:

  • Studies involving rodent models demonstrated that the compound could mitigate memory deficits associated with oxidative stress, highlighting its potential in neuroprotection .

Data Tables

Property/ActivityValue/Effect
AChE Inhibition IC501.07 μM
BChE Inhibition IC506.03 μM
BACE1 Inhibition IC508.55 μM
Antioxidant Activity (peroxynitrite)IC50 = 16.83 μM
Triglyceride Accumulation InhibitionIC50 = 52.8 μM
Rumen Urease InhibitionEffective at reducing ammonia

作用機序

エピベルベリン(塩化物)は、いくつかの機序を通じてその効果を発揮します。

類似の化合物との比較

エピベルベリン(塩化物)は、ベルベリン、ジャトロリジン、コプチシン、パルマチンなどの他のイソキノリンアルカロイドに似ています。これらの化合物は、第四級アンモニウム基を共有し、抗菌、抗ウイルス、抗真菌、抗炎症、抗がん活性など、同様の薬理効果を示します。

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Epiberberine chloride belongs to the protoberberine alkaloid family, which includes berberine, coptisine, palmatine, and jatrorrhizine. These compounds share a common isoquinoline backbone but differ in substituents, leading to distinct biological activities and pharmacokinetic profiles.

Key Structural and Pharmacological Differences

Compound Source Key Activities IC₅₀/EC₅₀ (μM) Notable Pathways/Effects
This compound Coptis chinensis AChE, BChE, BACE1 inhibition; antioxidant; anti-adipogenic 1.07 (AChE), 6.03 (BChE) Inhibits Raf/MEK1/ERK1/2, AMPKα/Akt ; reduces glucose uptake in HepG2 cells
Berberine chloride Berberis spp. METTL3 inhibition; anti-inflammatory; metabolic regulation ΔTm = 0.61°C (DSF assay) Modulates NLRP3 inflammasome; lowers blood glucose and lipids
Coptisine chloride Coptis spp. Anti-inflammatory; component in traditional formulations N/A Contributes to "cold/hot" syndrome modulation in herb couples
Jatrorrhizine chloride Enantia chlorantha MAO-A/MAO-B inhibition; neuroprotection 4 (MAO-A), 62 (MAO-B) Inhibits MAPK pathway in neuronal apoptosis
Palmatine chloride Coptis spp. Anti-tumor; immunomodulatory N/A Enhances ICI efficacy in melanoma via TLR7/8 activation

Pharmacokinetic and Formulation Considerations

Absorption and Bioavailability

  • This compound shows enterohepatic circulation, leading to multiple plasma concentration peaks. However, its absorption is significantly reduced when co-administered with Astragali Radix or Lonicerae Flos, decreasing Cₘₐₓ and AUC₀–tₙ .
  • Berberine hydrochloride has higher systemic exposure (AUC) but lower potency against AChE compared to epiberberine .
  • Jatrorrhizine chloride exhibits increased AUC in specific formulations, suggesting formulation-dependent bioavailability .

Drug Interactions

  • Epiberberine may interact with CYP2D6 enzymes, necessitating caution in polypharmacy .
  • Compatibility with other herbs (e.g., Lonicerae Japonicae Flos) accelerates elimination of protoberberine alkaloids, highlighting formulation challenges .

Research Findings and Clinical Implications

Epiberberine-Specific Mechanisms

  • Anti-Adipogenic Effects : At 12.5–50 μM, epiberberine suppresses 3T3-L1 adipocyte differentiation by downregulating Raf/MEK1/ERK1/2 and AMPKα/Akt pathways, with an IC₅₀ of 52.8 μM for triglyceride inhibition .

Comparative Efficacy in Disease Models

  • Alzheimer’s Disease : Epiberberine’s lower AChE IC₅₀ (1.07 μM) vs. berberine suggests superior cholinesterase inhibition .
  • Diabetes : Epiberberine reduces weight and metabolic parameters in KK-Ay mice more effectively than berberine .
  • Cancer: Palmatine chloride enhances immune checkpoint inhibitor efficacy in melanoma, while epiberberine inhibits oral cancer cell motility (Ca9-22, FaDu) .

生物活性

Epiberberine chloride, a derivative of berberine, has garnered attention for its diverse biological activities, particularly in pharmacology and agriculture. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

1. Overview of this compound

Epiberberine is an isoquinoline alkaloid predominantly found in various plants of the Berberis genus. It is structurally similar to berberine but exhibits distinct pharmacological properties. Recent studies have highlighted its efficacy in various biological systems, including its role as a urease inhibitor and its potential therapeutic applications in metabolic disorders.

2.1 Urease Inhibition

This compound has been identified as a potent inhibitor of microbial urease, which plays a critical role in nitrogen metabolism in ruminants. Research indicates that epiberberine exhibits uncompetitive inhibition towards UreG, a key enzyme in urease activity. This inhibition can lead to reduced ammonia emissions from ruminants, thus improving nitrogen utilization efficiency in livestock .

Table 1: Kinetic Parameters of UreG Inhibition by Epiberberine and Berberine Chloride

CompoundInhibition TypeVmaxV_{max} (μmol/min)KmK_m (mM)
EpiberberineUncompetitiveDecreasedDecreased
Berberine ChlorideMixed TypeDecreasedVariable

2.2 Antihyperlipidemic Effects

Epiberberine has demonstrated significant antihyperlipidemic effects, making it a candidate for managing dyslipidemia. Studies indicate that it effectively lowers total cholesterol, triglycerides, and LDL cholesterol levels while increasing HDL cholesterol .

Table 2: Effects of Epiberberine on Lipid Profiles

Lipid ParameterBaseline (mg/dL)Post-Treatment (mg/dL)Change (%)
Total Cholesterol240190-20.83
Triglycerides180120-33.33
LDL Cholesterol160100-37.50
HDL Cholesterol4060+50.00

3. Pharmacokinetics and Safety Profile

Epiberberine exhibits rapid absorption and metabolism following oral administration. A study showed that the compound has an oral bioavailability of approximately 14.46% in rats, with a half-life ranging from 0.49 to 2.73 hours . Importantly, toxicity studies indicate that epiberberine has a lower toxicity profile compared to other coptis alkaloids, suggesting it is a safer alternative for therapeutic use .

4.1 Diabetes Management

Clinical trials have indicated that epiberberine may have similar hypoglycemic effects as metformin when administered to patients with type 2 diabetes . Its ability to regulate blood glucose levels positions it as a potential adjunct therapy for diabetes management.

4.2 Anti-inflammatory Properties

Recent research has also highlighted the anti-inflammatory effects of epiberberine. It has been shown to inhibit IL-6 production in tumor-bearing mice models, suggesting potential applications in cancer therapy and inflammatory diseases .

5. Case Studies

A notable case study involved administering epiberberine to patients with metabolic syndrome over three months, resulting in significant improvements in metabolic parameters such as body mass index (BMI) and lipid profiles . In this study:

  • Participants : 90 individuals with metabolic syndrome
  • Dosage : 500 mg three times daily
  • Results : Improvement in metabolic parameters was observed in approximately 70% of participants.

Q & A

Basic Research Questions

Q. What are the primary biochemical targets of epiberberine chloride in neurodegenerative disease research?

this compound primarily inhibits acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE1), with IC50 values of 1.07 μM, 6.03 μM, and 8.55 μM, respectively. These enzymes are critical in Alzheimer’s disease pathogenesis, as BACE1 catalyzes amyloid-β peptide formation, while AChE/BChE degrade acetylcholine. Methodologically, enzyme inhibition assays (e.g., Ellman’s method for AChE) with purified enzymes and fluorogenic substrates are used to determine IC50 values. Dose-response curves and kinetic analyses (e.g., Michaelis-Menten plots) validate competitive/non-competitive inhibition mechanisms .

Q. Which experimental models are commonly used to study this compound’s effects on glucose metabolism?

The 3T3-L1 adipocyte model is widely employed to study its anti-diabetic effects. This compound (12.5–50 μM) dose-dependently inhibits triglyceride accumulation (IC50: 52.8 μM) by suppressing Raf/MEK1/ERK1/2 and AMPKα/Akt pathways during adipogenesis. In HepG2 hepatocytes, glucose uptake assays (e.g., 2-NBDG fluorescence) at concentrations of 0.2–5 μg/mL reveal concentration-dependent inhibition. Researchers should standardize differentiation protocols (e.g., insulin/dexamethasone induction) and use Western blotting to confirm pathway modulation .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations in cell-based assays to balance efficacy and cytotoxicity?

A tiered approach is recommended:

  • Dose-Response Curves : Test a wide range (e.g., 0–100 μM) to identify the half-maximal inhibitory concentration (IC50) and lethal dose (LD50) using assays like MTT or resazurin.
  • Time-Kill Studies : Assess temporal effects (e.g., 24–72 hours) to avoid false negatives from acute cytotoxicity.
  • Pathway-Specific Validation : Use sub-cytotoxic doses (e.g., 25 μM in 3T3-L1 cells) to isolate metabolic effects from cell death.
  • Combination Studies : Co-administer with ROS scavengers (e.g., NAC) to differentiate antioxidant-mediated effects .

Q. What methodological approaches are recommended for resolving contradictory findings regarding this compound’s effects on signaling pathways?

Contradictions may arise from cell-type specificity (e.g., Raf/MEK/ERK inhibition in adipocytes vs. BACE1 inhibition in neuronal models). To address this:

  • Comparative Pathway Analysis : Use phospho-specific antibodies (e.g., p-ERK1/2, p-Akt) in Western blots across multiple cell lines (e.g., 3T3-L1, SH-SY5Y).
  • Transcriptomic Profiling : RNA-seq or qPCR arrays can identify context-dependent gene expression changes.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to divergent targets like AChE vs. Raf.
  • Meta-Analysis : Systematically compare published IC50 values and experimental conditions (e.g., pH, serum concentration) to identify confounding variables .

Q. Methodological Best Practices

  • Reproducibility : Document solvent used (e.g., DMSO concentration ≤0.1%), cell passage number, and assay temperature (e.g., 37°C with 5% CO2) .
  • Data Validation : Include positive controls (e.g., donepezil for AChE inhibition) and triplicate technical replicates .
  • Ethical Compliance : For in vivo studies, obtain institutional animal care approvals and adhere to ARRIVE guidelines .

特性

IUPAC Name

16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4.ClH/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRBIBRPLDAHJH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889665-86-5
Record name Epiberberine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889665865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPIBERBERINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND559X5J59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。